molecular formula C12H10N2O3S B15042434 N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide

N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15042434
M. Wt: 262.29 g/mol
InChI Key: MYDBRBJXTQFELW-NTUHNPAUSA-N
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Description

N'-(2,4-Dihydroxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base compound synthesized via condensation of 2,4-dihydroxybenzaldehyde with 2-thiophenecarbohydrazide. Its structure features a thiophene ring linked to a hydrazide moiety and a 2,4-dihydroxybenzylidene group (Fig. 1). The compound exhibits diverse applications, including biological activity (e.g., enzyme inhibition) and corrosion protection . The 2,4-dihydroxy substitution on the benzylidene group enhances hydrogen-bonding capacity, influencing both physicochemical properties and intermolecular interactions .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H10N2O3S/c15-9-4-3-8(10(16)6-9)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+

InChI Key

MYDBRBJXTQFELW-NTUHNPAUSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the hydrazide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Mechanism of Action

The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with molecular targets through the formation of hydrogen bonds and coordination with metal ions. These interactions can disrupt biological processes in microorganisms, leading to their antibacterial and antifungal effects . The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Modifications Key Substituents
N'-(2,4-Dihydroxybenzylidene)-2-thiophenecarbohydrazide (Target Compound) Thiophene-carbohydrazide + 2,4-dihydroxybenzylidene -OH (2,4-position), thiophene ring
(E)-N'-(2,4-Dihydroxybenzylidene)isonicotinohydrazide Isonicotinohydrazide (pyridine derivative) + 2,4-dihydroxybenzylidene -OH (2,4-position), pyridine ring
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene-carbohydrazide + 2-hydroxy-4-pentadecylbenzylidene -Cl, -C₁₅H₃₁ (long alkyl chain), benzothiophene
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide Benzohydrazide + thiophene-methylene -OH (2-position), benzohydrazide backbone
(E)-N'-(2,3-Dihydroxybenzylidene)propanehydrazide Propanehydrazide + 2,3-dihydroxybenzylidene -OH (2,3-position), propane backbone

Key Observations :

  • Alkyl Chain Effects : The pentadecyl chain in introduces hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
  • Hydroxyl Group Positioning : Shifting hydroxyl groups from 2,4- to 2,3-positions (e.g., ) alters hydrogen-bonding networks and metal-chelation capabilities .

Insights :

  • The target compound’s α-glucosidase inhibitory activity (IC₅₀ ~6.10 μM) is superior to the standard drug acarbose (IC₅₀ 378.2 μM) .
  • Corrosion inhibition efficiency (82%) highlights the compound’s applicability in industrial settings, likely due to adsorption via N and O donor atoms .

Physicochemical Properties

Table 4: Key Physicochemical Data
Compound Melting Point (°C) Solubility Spectral Features (IR, NMR)
Target Compound 170–175 Moderate in DMSO IR: 3370 (N-H), 1642 (C=O)
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Not reported Low in water ¹H-NMR: δ 11.2 (OH), δ 7.8–8.1 (aromatic)
(E)-N'-(2,4-Dihydroxybenzylidene)isonicotinohydrazide 220–225 High in polar solvents IR: 3278–3414 (N-H), 1247–1255 (C=S)

Analysis :

  • Higher melting points (e.g., 220–225°C in ) correlate with increased crystallinity from strong intermolecular hydrogen bonds.
  • The target compound’s moderate solubility in DMSO aligns with its balanced hydrophilicity/lipophilicity profile, favoring drug delivery .

Biological Activity

N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H10_{10}N2_2O3_3S
  • Molecular Weight : 262.29 g/mol
  • CAS Number : 315206-32-7

The compound features a thiophene ring and a hydrazone linkage, which are critical for its biological activity. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological targets.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions characterized by increased oxidative damage, such as diabetes and neurodegenerative diseases .
  • Antitumor Effects : Research indicates that this compound may have antitumor effects by inducing apoptosis in cancer cells. It potentially disrupts cell cycle progression and promotes programmed cell death .
  • Metal Ion Coordination : The nitrogen and sulfur atoms in the structure can act as electron donors, allowing the compound to coordinate with metal ions, which may enhance its pharmacological profile .

Antioxidant Activity

A study investigating the effects of this compound on diabetic rats demonstrated its ability to reduce oxidative stress markers significantly. The study involved four groups:

  • Control Group : Intact animals.
  • VOL Group : Control animals treated with the compound.
  • Diabetic Group : Rats induced with diabetes via streptozotocin (STZ).
  • Treatment Group : Diabetic rats treated with the compound.

Results indicated that the treatment group exhibited lower levels of malondialdehyde (MDA), a marker of oxidative stress, compared to the diabetic group .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Studies

  • Diabetes-Induced Oxidative Damage :
    • In a controlled study on rats, administration of this compound resulted in improved biochemical parameters in diabetic rats. The treatment reduced hyperglycemia-induced oxidative stress in brain tissues .
  • Cancer Cell Proliferation :
    • A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic cells, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeEffectMechanism
AntioxidantReduces oxidative stressScavenging free radicals
AntitumorInhibits cancer cell growthInduces apoptosis
Metal Ion InteractionEnhances pharmacological effectsCoordination with metal ions

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